molecular formula C6H7N3O2S B1276828 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide CAS No. 590358-27-3

2-amino-N-(aminocarbonyl)thiophene-3-carboxamide

Cat. No. B1276828
M. Wt: 185.21 g/mol
InChI Key: OAWUKGOACZAMCO-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(aminocarbonyl)thiophene-3-carboxamide" is a thiophene derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. Thiophene derivatives have been synthesized and evaluated for various pharmacological properties, including antiarrhythmic, serotonin antagonist, antianxiety, anti-inflammatory, antioxidant, antimicrobial, and antinociceptive activities . These compounds are also of interest in materials science due to their electronic properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald synthesis, a multicomponent reaction that allows for the construction of the thiophene core with various substituents . For instance, 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was synthesized using the Gewald reaction, which is indicative of the versatility of this method in preparing thiophene carboxamides . The Gewald reaction is a key synthetic route for the preparation of 2-aminothiophenes, which can be further functionalized to yield a wide range of substituted thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene was investigated using single-crystal X-ray diffraction, revealing intra- and intermolecular hydrogen bonding interactions that contribute to the stability of the crystal packing . Similarly, the structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was characterized by X-ray diffraction, showing both intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to introduce different functional groups, which can significantly alter their biological activities. For instance, the interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines produced 2,5-dichloro-N-(substituted aminocarbonothioyl)thiophene-3-carboxamides, which upon heating, cyclized to form 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones . Additionally, thiophene-3-carboxylic acid derivatives reacted with substituted amines to yield N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides with antinociceptive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene revealed specific intra- and intermolecular interactions that stabilize the molecule . The conformational analysis of N-glycosyl-thiophene-2-carboxamides showed that the pyranose rings adopted the expected 4C1 conformations, and the carbonyl oxygen and sulfur of the thiophene adopted an s-cis conformation in most isomers . These structural features can affect the compound's solubility, stability, and reactivity, which are critical for their biological function and potential therapeutic use.

Scientific Research Applications

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

A study conducted by Amr et al. (2010) synthesized novel thiophene derivatives from 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide and assessed their pharmacological activities. These derivatives demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, offering potential therapeutic applications in these areas (Amr et al., 2010).

Synthesis and Biological Effects on Cell Growth

Rawe et al. (2006) explored the synthesis of N-glycosyl-thiophene-2-carboxamides, which are structurally related to 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide. These compounds showed significant effects on DNA synthesis in bovine aortic endothelial cells and the growth of synoviocytes, indicating their potential use in biological and medical research (Rawe et al., 2006).

Antibacterial and Antifungal Activities

Vasu et al. (2003) synthesized two thiophene-3-carboxamide derivatives that exhibited antibacterial and antifungal activities. This research suggests potential applications of these compounds in developing new antimicrobial agents (Vasu et al., 2003).

Anti-Inflammatory and Antioxidant Activity

Kumar et al. (2008) studied acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide for their in vitro anti-inflammatory and antioxidant activity. This study provides insights into the potential of these compounds in treating inflammatory and oxidative stress-related conditions (Kumar et al., 2008).

Antibiotic and Antibacterial Drug Synthesis

Ahmed (2007) conducted research on the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, related to the chemical . This study highlights the pharmaceutical applications of these compounds in developing new treatments for bacterial infections (Ahmed, 2007).

Safety And Hazards


  • Safety Data Sheet (SDS) : For detailed safety information, refer to the SDS.

  • Handling Precautions : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.

  • Hazard Information : Specific hazards associated with this compound are outlined in the SDS.


Future Directions

Research on 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide should explore:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Structure-Activity Relationships : Understand how modifications affect its properties.

  • Synthetic Variants : Develop analogs with improved properties.


properties

IUPAC Name

2-amino-N-carbamoylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c7-4-3(1-2-12-4)5(10)9-6(8)11/h1-2H,7H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWUKGOACZAMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)NC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403599
Record name 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(aminocarbonyl)thiophene-3-carboxamide

CAS RN

590358-27-3
Record name 2-Amino-N-(aminocarbonyl)-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590358-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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